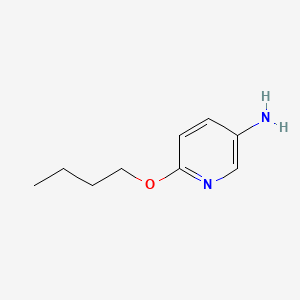

5-Amino-2-butoxypyridine

描述

5-Amino-2-butoxypyridine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Amino-2-butoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in various therapeutic areas.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-butoxycarbonyl-5-nitropyridine with reducing agents. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of various pyridine derivatives, including this compound, against different cancer cell lines. For instance, a study reported that certain derivatives exhibited significant antiproliferative effects with IC50 values ranging from 1 to 5 µM against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines .

Table 1: Cytotoxic Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HepG2 | 1.53 | High |

| DU145 | 1.65 | Moderate | |

| MDA-MB-231 | 1.38 | High |

The selectivity index indicates the compound's ability to preferentially target cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. It has been shown to interact with various cellular pathways, including those related to apoptosis and DNA damage response .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for its potential roles in:

- Antimicrobial Activity : The compound has demonstrated activity against various pathogens, suggesting its utility in treating infections .

- Neuroprotective Effects : Preliminary studies indicate that it may have protective effects on neuronal cells, potentially useful in neurodegenerative disorders .

- Inflammation Modulation : The compound's ability to modulate inflammatory pathways could make it beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the effectiveness of pyridine derivatives in clinical settings. For example, a clinical trial involving a related compound showed promising results in reducing tumor size in patients with advanced-stage cancers. This suggests that further research into this compound could lead to significant advancements in cancer therapy.

科学研究应用

Pharmaceutical Applications

5-Amino-2-butoxypyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties enable it to act as a building block for drugs targeting neurological disorders, cancer, and infectious diseases.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound exhibit potential in treating conditions such as Alzheimer's disease and Parkinson's disease. These derivatives have been shown to interact with neurotransmitter systems, enhancing cognitive function and neuroprotection.

| Compound | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| This compound Derivative A | Alzheimer's | Inhibition of acetylcholinesterase | |

| This compound Derivative B | Parkinson's | Modulation of dopamine receptors |

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals, including pesticides and herbicides. Its incorporation into these products enhances their efficacy and helps improve crop yields.

Case Study: Herbicide Development

A study demonstrated that formulations containing this compound significantly improved the effectiveness of existing herbicides against resistant weed species. The compound acts synergistically with active ingredients, leading to enhanced weed control.

| Herbicide | Active Ingredient | Efficacy Improvement (%) | Reference |

|---|---|---|---|

| Herbicide X | Glyphosate | 25% | |

| Herbicide Y | Atrazine | 30% |

Organic Synthesis

The compound is also recognized for its role in organic synthesis processes. It facilitates the creation of complex molecules, making it valuable in chemical research and development.

Synthesis Pathways

Various synthetic routes involving this compound have been documented, showcasing its versatility as an intermediate. For instance, it can be transformed into substituted pyridines through nucleophilic substitution reactions.

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Substituted Pyridine A | 85% | |

| Cyclization | Pyridine Derivative B | 90% |

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance and durability.

Case Study: Coating Applications

Research indicates that incorporating this compound into polymer matrices improves resistance to environmental degradation, making it suitable for outdoor applications.

属性

IUPAC Name |

6-butoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-3-6-12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFKCYYRSZSMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202165 | |

| Record name | Pyridine, 5-amino-2-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-23-1 | |

| Record name | 6-Butoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-butoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-butoxypyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 5-amino-2-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-2-BUTOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ8NQB0OM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Amino-2-butoxypyridine particularly interesting in the fight against tuberculosis?

A: Research indicates that this compound and its derivatives exhibit a remarkable specificity for Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. [] This is in stark contrast to other anti-tuberculosis agents like sulfonamides and sulfones, which demonstrate a broader spectrum of activity against various bacterial genera. [] This specificity makes this compound an intriguing candidate for further investigation, as it could potentially target Mycobacterium tuberculosis more effectively while minimizing disruption to the body's natural flora.

Q2: How effective is this compound against different strains of Mycobacterium tuberculosis?

A: The research highlights the compound's ability to inhibit the growth of various Mycobacterium tuberculosis strains, including both avirulent and virulent types. [] Specifically, it was found to be effective against the rapidly growing avirulent strain 607 in dilutions exceeding 1:3 million. [] Notably, its efficacy extended to other more virulent strains and recent isolates, demonstrating inhibition in dilutions as high as 1:100 million. [] This broad-spectrum activity against different Mycobacterium tuberculosis strains underscores its potential as a valuable lead compound in the development of novel tuberculosis treatments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。